molecular formula C16H16N2O2 B2976197 4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol CAS No. 430443-35-9

4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol

Cat. No.: B2976197
CAS No.: 430443-35-9
M. Wt: 268.316
InChI Key: KCMRQRBEYMBAAY-UHFFFAOYSA-N
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Description

4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol is a benzoxazole-derived compound characterized by a phenol core substituted with a 5-isopropyl-1,3-benzoxazole moiety and an amino group at the para position.

Properties

IUPAC Name

4-amino-2-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-9(2)10-3-6-15-13(7-10)18-16(20-15)12-8-11(17)4-5-14(12)19/h3-9,19H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMRQRBEYMBAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the reaction can be carried out in the presence of sulfuric acid or sodium hydroxide under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening methods can also help optimize reaction conditions and improve yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. As a fluorescent probe, it may interact with specific biomolecules, leading to changes in fluorescence intensity or wavelength .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the benzoxazole ring or the heterocyclic system. Key comparisons include:

Compound Name Substituent (Position) Heterocycle Key Structural Features
4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol Isopropyl (C5) Benzoxazole Lipophilic isopropyl group enhances logP
4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol Chloro (C5) Benzoxazole Electron-withdrawing chloro group increases reactivity
2-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol Methoxyphenyl (C5) Oxadiazole Polar methoxy group may reduce lipophilicity
4-Amino-2-{5-[(4-substituted phenyl)amino]-1,3,4-thiadiazole-2-yl}phenol Thiadiazole-linked aryl Thiadiazole Sulfur-containing heterocycle alters electronic properties

Key Observations :

  • Lipophilicity : The isopropyl group in the target compound increases logP compared to chloro or methoxy analogs, favoring passive diffusion across biological membranes .

Key Observations :

  • The target compound’s synthesis via PPA is well-established but less sustainable than clay-mediated methods .
  • Thiadiazole analogs require harsh acid conditions, complicating purification .

Key Observations :

  • Chloro-substituted benzoxazoles show moderate activity, while thiadiazole derivatives exhibit broader but variable efficacy .
  • The target compound’s isopropyl group may enhance activity due to improved pharmacokinetics, though empirical data is needed.

Physicochemical Properties

Property Target Compound 5-Chloro Analog Thiadiazole Analog
Molecular Weight ~298.3 g/mol ~264.7 g/mol ~350–400 g/mol
Solubility Low (lipophilic) Moderate (polar chloro) Low (bulky thiadiazole)
Melting Point Not reported >200°C (decomposes) 180–220°C

Key Observations :

  • The isopropyl group reduces aqueous solubility but may enhance tissue penetration.
  • Chloro analogs exhibit higher melting points due to stronger intermolecular interactions .

Biological Activity

4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol (CAS Number: 430443-35-9) is an organic compound belonging to the class of benzoxazoles. Its unique structure, characterized by the presence of both an amino and a hydroxyl group, suggests potential biological activities that merit investigation. This article reviews its biological activity, focusing on its antimicrobial, anticancer properties, and mechanisms of action based on diverse research findings.

Molecular Formula : C16H16N2O2
Molecular Weight : 284.31 g/mol

The synthesis of this compound typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. Reaction conditions often include acidic or basic catalysts such as sulfuric acid or sodium hydroxide under reflux conditions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that benzoxazole derivatives can inhibit bacterial growth by interfering with cell wall synthesis and protein functions. The specific mechanism involves the disruption of metabolic pathways essential for bacterial survival .

Anticancer Properties

This compound has been explored for its anticancer potential. Its structural features suggest it may act as a fluorescent probe in cancer diagnostics and therapeutics. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells .

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways. This dual action can lead to DNA damage and cell death, particularly in cancerous cells where repair mechanisms are often compromised .

Study 1: Antimicrobial Efficacy

A study evaluated several benzoxazole derivatives for their antimicrobial activity against common bacterial strains. The results indicated that compounds with similar functional groups to this compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, highlighting the compound's potential as a lead structure for developing new antibiotics .

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, this compound was tested for cytotoxicity against HeLa cells. The compound exhibited an IC50 value indicating effective growth inhibition at low concentrations. Flow cytometry analysis revealed that the compound induced late apoptosis in treated cells, confirming its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureModerateHigh
2-Amino-5-methylbenzoxazoleSimilarLowModerate
4-Amino-2-methylbenzoxazoleSimilarModerateLow

The comparative analysis shows that while several benzoxazole derivatives exhibit biological activity, this compound stands out due to its combined antimicrobial and anticancer properties.

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